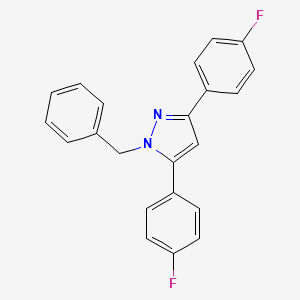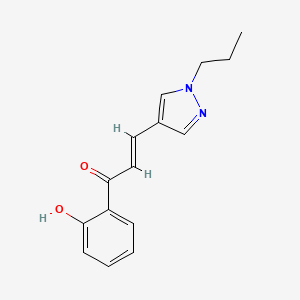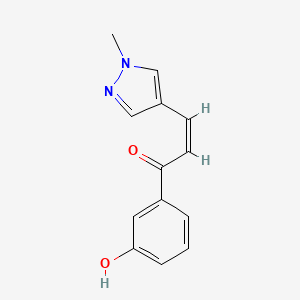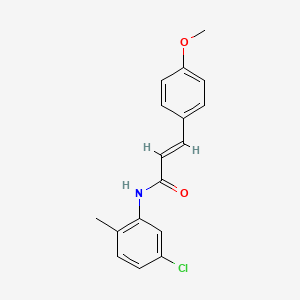![molecular formula C25H28N4O6 B10934428 (2E,2'E)-N,N'-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide]](/img/structure/B10934428.png)
(2E,2'E)-N,N'-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and propenamide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl intermediates, followed by the formation of the propenamide linkages through condensation reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted nitrophenyl and amino derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the propenamide linkages may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenylacrylamide: Shares the nitrophenyl and propenamide moieties but lacks the extended heptyl chain.
N-(3-Nitrophenyl)-2-Propenamide: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
(E)-3-(3-Nitrophenyl)-N~1~-(7-{[(E)-3-(3-Nitrophenyl)-2-Propenoyl]Amino}Heptyl)-2-Propenamide is unique due to its extended heptyl chain, which may enhance its interaction with biological targets and improve its solubility and stability in various solvents.
Properties
Molecular Formula |
C25H28N4O6 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]heptyl]prop-2-enamide |
InChI |
InChI=1S/C25H28N4O6/c30-24(14-12-20-8-6-10-22(18-20)28(32)33)26-16-4-2-1-3-5-17-27-25(31)15-13-21-9-7-11-23(19-21)29(34)35/h6-15,18-19H,1-5,16-17H2,(H,26,30)(H,27,31)/b14-12+,15-13+ |
InChI Key |
ZHCCOBYZGGBBIT-QUMQEAAQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCCCCCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCCCCCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-methyl-3-({3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoyl}amino)benzoate](/img/structure/B10934369.png)
![1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934370.png)
![N-[4-(furan-2-yl)butan-2-yl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10934372.png)

![4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10934386.png)
![4-[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10934393.png)

![3,6-dicyclopropyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934409.png)
![1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10934411.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10934416.png)

![N'-[(6Z)-bicyclo[3.2.0]hept-2-en-6-ylidene]-3-nitrobenzohydrazide](/img/structure/B10934431.png)
